Cas no 88-19-7 (O-Toluenesulfonamide)

O-Toluenesulfonamide structure
O-Toluenesulfonamide structure
상품 이름:O-Toluenesulfonamide
CAS 번호:88-19-7
MF:C7H9NO2S
메가와트:171.216860532761
MDL:MFCD00007934
CID:34458
PubChem ID:6924

O-Toluenesulfonamide 화학적 및 물리적 성질

이름 및 식별자

    • 2-Methylbenzenesulfonamide
    • o-Toluenesulphonamide
    • 2-Methylbenzene-1-sulfonamide
    • 2-Toluene Suldonamide
    • ORTHO TOLUENE SULFONAMIDE
    • O-TOLUENE SULFONAMIDE
    • P-TOLUENE SULFONAMIDE
    • OTSA
    • o-Methylbenzenesulfonamide
    • o-Toluenesulfonamide
    • 2-Toluenesulfonamide
    • Benzenesulfonamide, 2-methyl-
    • Toluene-2-sulfonamide
    • Toluene-2-sulphonamide
    • ortho-Toluenesulfonamide
    • Ketjenflex 9
    • 2-Tolylsulfonamide
    • Santicizer 9
    • Ketjenflex 9S
    • Ortho-toluol-sulfonamid
    • ortho-Toluenesulphonamide
    • 2(or 4)-Toluenesulfonamide
    • o-(Or p)-toluenesulphonamide
    • ortho-Toluol-sulfonamid [German]
    • 2(or 4)-Methylbenzenes
    • EINECS 232-394-7
    • T0280
    • BRN 1102362
    • TOLUENESULFONAMIDE, O-
    • R81Z6V889P
    • AI3-23216
    • Uniplex 171 (Salt/Mix)
    • SCHEMBL7369
    • o-Toluenesulfonamide, United States Pharmacopeia (USP) Reference Standard
    • Ortho Tolune Sulphonamide,(S)
    • AKOS000119649
    • DTXSID7021362
    • o-Toluenesulfonamide, Pharmaceutical Secondary Standard; Certified Reference Material
    • UNII-R81Z6V889P
    • HSDB 5256
    • EN300-18329
    • 2-toluenesulphonamide
    • SY048993
    • methyl-benzenesulphonamide
    • 8013-74-9
    • CS-W010774
    • Q27287945
    • SPR_3
    • CCRIS 8900
    • LS-7728
    • EINECS 201-808-8
    • MFCD00007934
    • FT-0651648
    • 2-Methylbenzene-1-sulphonamide
    • 2-methylbenzene-sulfonamide
    • AMY37132
    • W-109319
    • Benzenesulfonamide, ar-methyl-
    • Z57902803
    • BDBM35999
    • NSC-2185
    • O-TOLUENESULFONAMIDE [USP-RS]
    • AE-562/40299836
    • 4-11-00-00229 (Beilstein Handbook Reference)
    • 2-methylbenzene sulphonamide
    • o-Toluenesulfonamide, 99%
    • 88-19-7
    • o-tolylsulfonamide
    • NSC 2185
    • NCGC00255267-01
    • CHEMBL176892
    • STR03407
    • A806591
    • Benzenesulfonamide, 2(or 4)-methyl-
    • DTXCID301362
    • PD055397
    • STK325715
    • toluene sulfonamide
    • CAS-88-19-7
    • O-TOLUENESULFONAMIDE [HSDB]
    • TOLUENESULFONAMIDE
    • NSC2185
    • 2-methyl-benzenesulphonamide
    • EC 201-808-8
    • OTS amide
    • LS-31635
    • 1333-07-9
    • IEJ
    • InChI=1/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10
    • toluen-2-sulfonamid
    • WLN: ZSWR B1
    • TS-02327
    • FT-0659866
    • E70309
    • Tox21_301641
    • 2(or 4)-Methylbenzenesulfonamide
    • 2-Methylbenzenesulfonamide (ACI)
    • o-Toluenesulfonamide (7CI, 8CI)
    • 2-Methylbenzenesulfonimidic acid
    • 2-Methylphenylsulfonamide
    • o-Toluenesulfamide
    • NS00010811
    • O-Toluenesulfonamide
    • MDL: MFCD00007934
    • 인치: 1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
    • InChIKey: YCMLQMDWSXFTIF-UHFFFAOYSA-N
    • 미소: O=S(C1C(C)=CC=CC=1)(N)=O
    • BRN: 1102362

계산된 속성

  • 정밀분자량: 171.03500
  • 동위원소 질량: 171.035
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 217
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 68.5
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 0.8

실험적 성질

  • 색과 성상: 무색 또는 백색 팔면체 결정체.
  • 밀도: 1.2495 (rough estimate)
  • 융해점: 156-158 °C (lit.)
  • 비등점: 221 °C
  • 플래시 포인트: 178°C
  • 굴절률: 1.6100 (estimate)
  • 수용성: Soluble in water (1.6 g/L at 25°C).
  • PSA: 68.54000
  • LogP: 2.42350
  • 용해성: 에탄올에 녹고, 물과 에틸에테르에 약간 녹는다.

O-Toluenesulfonamide 보안 정보

  • 기호: GHS07 GHS08
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H319,H351
  • 경고성 성명: P281,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:2
  • 위험 범주 코드: 36-40
  • 보안 지침: S26-S36/37
  • RTECS 번호:XT4900000
  • 위험물 표지: Xn
  • TSCA:Yes
  • 저장 조건:Sealed in dry,Room Temperature
  • 위험 용어:R40

O-Toluenesulfonamide 세관 데이터

  • 세관 번호:2935009090
  • 세관 데이터:

    ?? ?? ??:

    2935009090

    개요:

    2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%

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    ?? ??, ?? ??, 사용

    요약:

    2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%

O-Toluenesulfonamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB125879-25 g
o-Toluenesulfonamide, 99%; .
88-19-7 99%
25g
€79.60 2023-05-10
abcr
AB125879-100 g
o-Toluenesulfonamide, 99%; .
88-19-7 99%
100g
€134.70 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T143A-100g
O-Toluenesulfonamide
88-19-7 98%
100g
¥106.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20544-10g
o-Toluenesulfonamide, 99%
88-19-7 99%
10g
¥480.00 2023-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20544-50g
o-Toluenesulfonamide, 99%
88-19-7 99%
50g
¥1353.00 2023-02-09
abcr
AB125879-500 g
o-Toluenesulfonamide, 99%; .
88-19-7 99%
500g
€356.70 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T143A-25g
O-Toluenesulfonamide
88-19-7 98%
25g
¥77.0 2022-05-30
eNovation Chemicals LLC
D388569-25g
o-Toluenesulfonamide
88-19-7 97%
25g
$105 2024-05-24
eNovation Chemicals LLC
D582121-5kg
2-Methylbenzene-1-sulfonamide
88-19-7 97%
5kg
$700 2024-06-05
Apollo Scientific
OR28825-25g
2-Methylbenzenesulfonamide
88-19-7 95%
25g
£10.00 2023-09-02

O-Toluenesulfonamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Dimethylformamide ,  Water ;  40 h, 1 MPa, 90 °C
참조
One-pot aerobic oxidative sulfonamidation of aromatic thiols with ammonia by a dual-functional β-MnO2 nanocatalyst
Hayashi, Eri; et al, Chemical Communications (Cambridge, 2020, 56(14), 2095-2098

합성회로 2

반응 조건
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
참조
Cu(II)-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids to primary aryl sulfonamides
Zhou, Liandi; et al, Synthetic Communications, 2016, 46(15), 1299-1306

합성회로 3

반응 조건
참조
Studies on the sulfonation of p-iodotoluene
Muramoto, Yoshihiro; et al, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1984, 18, 41-7

합성회로 4

반응 조건
참조
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

합성회로 5

반응 조건
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: 1,2-Dichloroethane
참조
Oxidatively sonochemical dealkylation of various N-alkylsulfonamides to free sulfonamides and aldehydes
Katohgi, M.; et al, Tetrahedron, 2001, 57(35), 7481-7486

합성회로 6

반응 조건
1.1 Reagents: 2567792-04-3 Solvents: Tetrahydrofuran ;  rt → -78 °C; 18 h, -78 °C → rt
참조
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO
Davies, Thomas Q. ; et al, Organic Letters, 2020, 22(24), 9495-9499

합성회로 7

반응 조건
참조
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

합성회로 8

반응 조건
참조
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

합성회로 9

반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  10 min, 40 °C
참조
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

합성회로 10

반응 조건
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides
You, Tingjie; et al, Organic Chemistry Frontiers, 2021, 8(1), 112-119

합성회로 11

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia ,  Oxygen Catalysts: Iodine Solvents: Acetonitrile ,  Water ;  16 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
참조
A general iodine-mediated synthesis of primary sulfonamides from thiols and aqueous ammonia
Feng, Jian-Bo; et al, Organic & Biomolecular Chemistry, 2016, 14(29), 6951-6954

합성회로 12

반응 조건
1.1 Solvents: Water
참조
Tin for organic synthesis. 10. Unconventional regiospecific syntheses of aromatic carbonamides and thiocarbonamides by means of tin-mediated Friedel-Crafts reactions
Arnswald, Martin; et al, Journal of Organic Chemistry, 1993, 58(25), 7022-8

합성회로 13

반응 조건
1.1 Reagents: Acetic acid, anhydride with hypoiodous acid Solvents: 1,2-Dichloroethane ;  30 - 40 °C
참조
Iodine monoacetate
Giri, Ramesh; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-10

합성회로 14

반응 조건
1.1 Reagents: Potassium nitrate ,  Sulfuryl chloride Solvents: Acetonitrile ;  20 - 40 h, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  0 °C
참조
Oxidation of aromatic and aliphatic triisopropylsilanylsulfanyls to sulfonyl chlorides: preparation of sulfonamides
Gareau, Yves; et al, Tetrahedron Letters, 2003, 44(42), 7821-7824

합성회로 15

반응 조건
1.1 Solvents: Toluene
참조
Novel pentafluorophenyl hypervalent iodine reagents
Moriarty, Robert M.; et al, Tetrahedron Letters, 1987, 28(8), 877-80

합성회로 16

반응 조건
참조
Product subclass 2: arenesulfonic acid derivatives
Shcherbakova, I., Science of Synthesis, 2007, 31, 775-832

합성회로 17

반응 조건
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid ;  overnight, 120 °C
참조
Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical process
Li, Ze-lin; et al, Organic Chemistry Frontiers, 2017, 4(11), 2207-2210

합성회로 18

반응 조건
참조
Separation of saccharin from 3-(o-toluylsulfonylimido)benzoic acid sulfimide
, German Democratic Republic, , ,

합성회로 19

반응 조건
1.1 Reagents: Triphenylphosphine ,  Sodium pyrosulfite ,  Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ,  Water ;  12 h, 80 °C
참조
Metal-free construction of primary sulfonamides through three diverse salts
Wang, Ming; et al, Green Chemistry, 2018, 20(24), 5469-5473

합성회로 20

반응 조건
1.1 Reagents: Iodobenzene diacetate ,  Iodine Solvents: 1,2-Dichloroethane
참조
Novel sonochemical dealkylation of N-alkylsulfonamides in the presence of (diacetoxyiodo)benzene and iodine
Katohgi, Masashi; et al, Synlett, 2000, (7), 1055-1057

합성회로 21

반응 조건
1.1 Solvents: Pyridine ;  1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  Water ;  10 min, 40 °C
참조
Hypervalent organoiodine promoted dearylation reaction of N-aryl sulfonamides
Song, Mengmeng; et al, Youji Huaxue, 2020, 40(8), 2433-2441

O-Toluenesulfonamide Raw materials

O-Toluenesulfonamide Preparation Products

O-Toluenesulfonamide 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88-19-7)2-Methylbenzene-1-sulfonamide
주문 번호:sfd6353
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88-19-7)
주문 번호:SFD225
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:01
가격 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88-19-7)2-Methylbenzene-1-sulfonamide
주문 번호:1643769
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 16:59
가격 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88-19-7)
주문 번호:SDF222
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 14:57
가격 ($):

O-Toluenesulfonamide 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:88-19-7)O-Toluenesulfonamide
A854606
순결:99%
재다:500g
가격 ($):208.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-19-7)2-Methylbenzene-1-sulfonamide
1643769
순결:98%
재다:Company Customization
가격 ($):문의